

Potassium Iodate: A Primary Standard in Analytical Chemistry - Application Notes and Protocols

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Compound of Interest

Compound Name: Potassium iodate

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This document provides detailed application notes and protocols for the use of **potassium iodate** (KIO_3) as a primary standard in analytical chemistry. Its high purity, stability, and non-hygroscopic nature make it an excellent choice for the accurate standardization of titrants and the assay of various pharmaceutical substances.

Properties of Potassium Iodate

Potassium iodate is a white, crystalline, odorless solid known for being a strong oxidizing agent.^[1] Its stability makes it a superior choice for applications like salt iodization compared to potassium iodide.^[1] Key physical and chemical properties are summarized below.

Property	Value
Chemical Formula	KIO ₃
Molar Mass	214.00 g/mol [2]
Appearance	White crystalline powder or colorless crystals[1][3]
Purity (Assay)	≥ 99.5%
Melting Point	560 °C (with partial decomposition)[1][3]
Density	3.90 - 3.93 g/cm ³ at 25 °C[1][3]
Solubility in Water	4.74 g/100 mL at 0°C; 9.16 g/100 mL at 25°C; 32.3 g/100 mL at 100°C[1][3]
Solubility in other solvents	Insoluble in alcohol and nitric acid[1][3]
Key Characteristics	Strong oxidizing agent, stable, non-hygroscopic[1]

Principle of Iodometric Titration with Potassium Iodate

Titration involving **potassium iodate** are a type of redox titration, often referred to as iodometry.[4] The fundamental principle involves the reaction of a precisely weighed amount of primary standard **potassium iodate** with an excess of potassium iodide (KI) in an acidic medium. This reaction quantitatively liberates a known amount of iodine (I₂).[5][6]

The key reactions are:

- Liberation of Iodine: The iodate ion (IO₃⁻) from KIO₃ oxidizes the iodide ions (I⁻) to iodine (I₂).[6] $\text{IO}_3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}$ [6][7]
- Titration of Liberated Iodine: The liberated iodine is then titrated with a standard solution of a reducing agent, most commonly sodium thiosulfate (Na₂S₂O₃).[8][9] $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$ [6]

The endpoint of the titration is typically detected using a starch indicator. Starch forms a deep blue-black complex with iodine.^{[8][9]} The disappearance of this blue color indicates that all the liberated iodine has reacted with the thiosulfate, signaling the endpoint.^{[8][9]}

Applications in Analytical Chemistry

Potassium iodate is a versatile primary standard with several applications, including:

- **Standardization of Sodium Thiosulfate:** This is one of its most common uses, providing an accurately known concentration for a solution that is not a primary standard itself.^{[6][10]}
- **Determination of Reducing Agents:** It is used to quantify various reducing agents, such as ascorbic acid (Vitamin C).^[8]
- **Assay of Pharmaceutical Compounds:** KIO_3 titrations can be used to determine the concentration of substances like potassium iodide, mercury chloride, and hydralazine hydrochloride.^[11]

Experimental Protocols

Protocol 1: Preparation of a Standard 0.025 M Potassium Iodate Solution

This protocol describes the preparation of a highly accurate standard solution of **potassium iodate**.

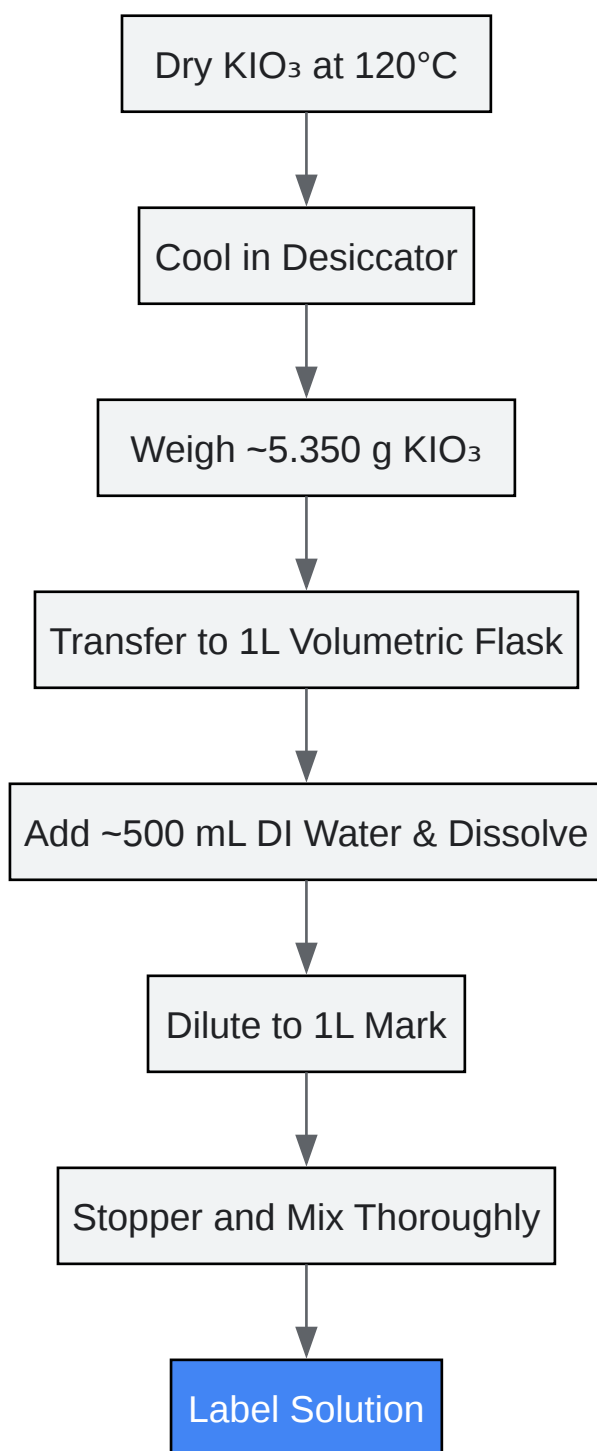
Materials:

- **Potassium iodate** (KIO_3), analytical grade
- Deionized or distilled water
- 1000 mL volumetric flask
- Analytical balance
- Weighing boat

- Drying oven
- Desiccator

Procedure:

- Dry the analytical grade **potassium iodate** at 110-120°C for at least one hour to remove any residual moisture.[\[4\]](#)[\[12\]](#)
- Allow the dried KIO_3 to cool to room temperature in a desiccator.[\[4\]](#)
- Accurately weigh approximately 5.350 g of the dried **potassium iodate**.[\[4\]](#) (Calculation: $214.00 \text{ g/mol} * 0.025 \text{ mol/L} * 1 \text{ L} = 5.35 \text{ g}$).
- Carefully transfer the weighed KIO_3 into a 1000 mL volumetric flask.
- Add approximately 400-500 mL of deionized water to the flask and swirl gently until the solid is completely dissolved.[\[4\]](#)
- Once dissolved, dilute the solution to the 1000 mL mark with deionized water.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.
- Label the flask with the solution name, exact molarity, preparation date, and your initials. This solution is highly stable.[\[4\]](#)



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Workflow for preparing a standard KIO₃ solution.

Protocol 2: Standardization of Sodium Thiosulfate Solution (~0.1 M)

This protocol details the procedure to accurately determine the concentration of a sodium thiosulfate solution using the prepared standard **potassium iodate** solution.

Materials:

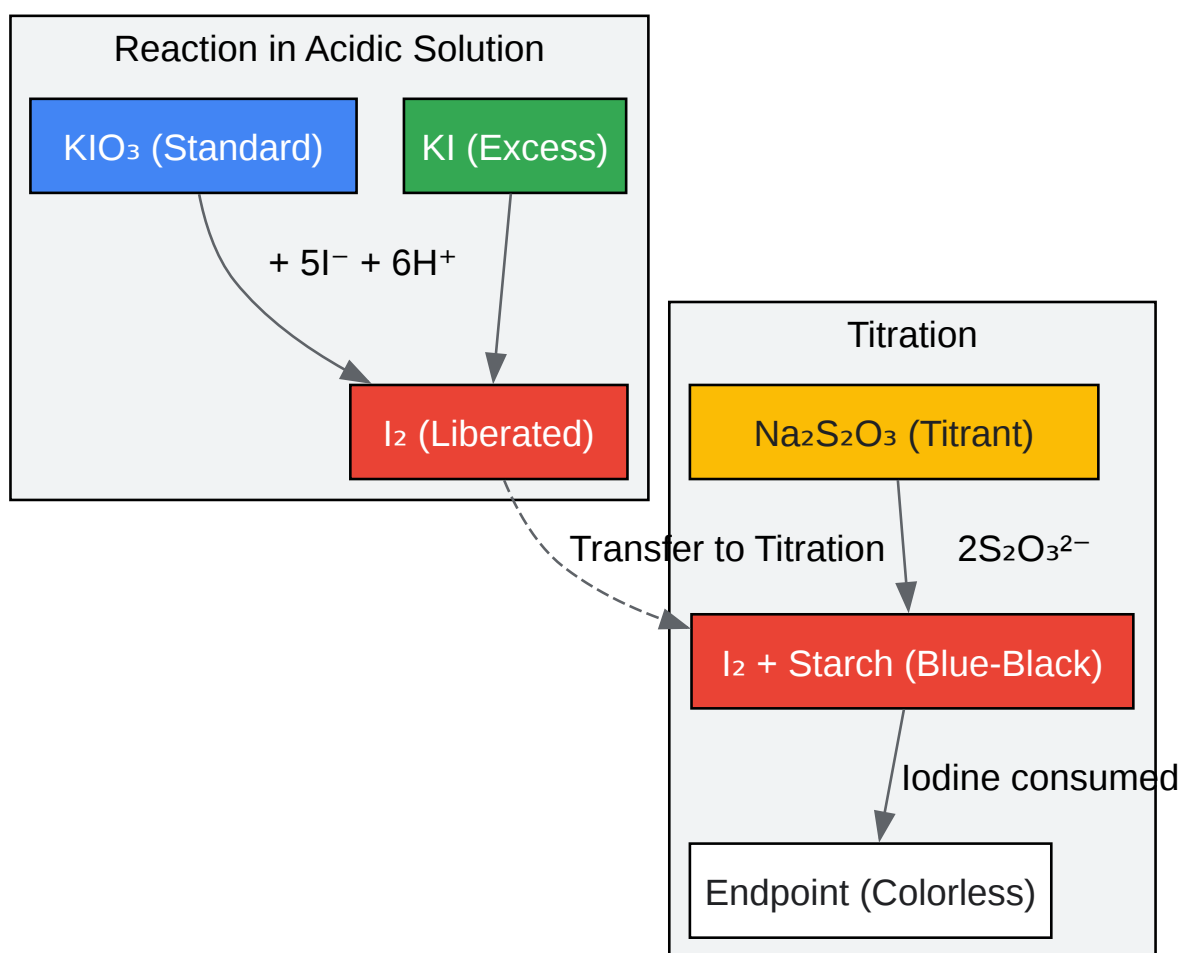
- Standard 0.025 M **Potassium Iodate** (KIO_3) solution
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (~ 0.1 M)
- Potassium iodide (KI), solid
- Dilute sulfuric acid (H_2SO_4) or hydrochloric acid (HCl)
- Starch indicator solution (1%)
- 50 mL burette
- 25 mL pipette
- 250 mL Erlenmeyer flasks (x3)
- Graduated cylinders

Procedure:

- Rinse and fill the 50 mL burette with the ~ 0.1 M sodium thiosulfate solution. Record the initial volume.
- Using a pipette, accurately transfer 25.0 mL of the standard 0.025 M KIO_3 solution into a 250 mL Erlenmeyer flask.[\[13\]](#)
- To the flask, add approximately 2 g of solid potassium iodide (KI) and 5 mL of dilute sulfuric acid.[\[5\]](#)[\[13\]](#) Swirl to dissolve. The solution will turn a deep brown color due to the liberation of iodine.[\[6\]](#)
- Immediately begin titrating with the sodium thiosulfate solution.
- Continue the titration until the brown solution fades to a pale yellow color.[\[6\]](#)[\[13\]](#)

- At this point, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black.[8][13]
- Continue adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.[6][9]
- Record the final burette volume.
- Repeat the titration at least two more times for a total of three concordant readings.[13]
- Calculate the molarity of the sodium thiosulfate solution using the stoichiometric relationship where 1 mole of KIO_3 reacts to produce iodine that in turn reacts with 6 moles of $\text{Na}_2\text{S}_2\text{O}_3$.

Calculation: Molarity of $\text{Na}_2\text{S}_2\text{O}_3$ (M) = (Molarity of $\text{KIO}_3 \times \text{Volume of } \text{KIO}_3 \times 6) / \text{Volume of } \text{Na}_2\text{S}_2\text{O}_3$



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Reaction pathway for $\text{Na}_2\text{S}_2\text{O}_3$ standardization.

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